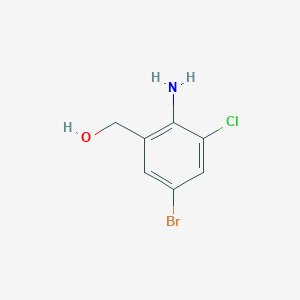

(2-Amino-5-bromo-3-chlorophenyl)methanol

Description

BenchChem offers high-quality (2-Amino-5-bromo-3-chlorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-5-bromo-3-chlorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H7BrClNO |

|---|---|

Molecular Weight |

236.49 g/mol |

IUPAC Name |

(2-amino-5-bromo-3-chlorophenyl)methanol |

InChI |

InChI=1S/C7H7BrClNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2 |

InChI Key |

MBSDAQFJBIHXIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CO)N)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of (2-Amino-5-bromo-3-chlorophenyl)methanol: A Technical Guide

Executive Summary

In the landscape of pharmaceutical development, certain highly functionalized building blocks serve dual roles: as critical analytical markers for quality control and as versatile precursors for complex active pharmaceutical ingredients (APIs). (2-Amino-5-bromo-3-chlorophenyl)methanol (CAS: 953039-29-7) is a prime example of such a molecule.

This in-depth technical guide bridges the gap between theoretical physicochemical profiling and practical benchtop applications. It provides a comprehensive analysis of the compound's dual identity as Ambroxol Impurity 18 and as a foundational building block for the synthesis of advanced kinase inhibitors (e.g., PDK1 and FGFR inhibitors).

Physicochemical Profiling & Structural Characterization

Understanding the fundamental properties of (2-amino-5-bromo-3-chlorophenyl)methanol is essential for predicting its behavior in chromatographic separations and synthetic transformations. The presence of orthogonal halogens (bromine and chlorine) alongside hydrogen-bonding donors/acceptors (amino and hydroxyl groups) grants this molecule unique electronic and steric characteristics.

Quantitative Data Summary

| Parameter | Specification |

| IUPAC Name | (2-amino-5-bromo-3-chlorophenyl)methanol |

| CAS Registry Number | 953039-29-7 |

| Molecular Formula | C₇H₇BrClNO |

| Molecular Weight | 236.49 g/mol |

| Monoisotopic Mass | 234.940 g/mol |

| Physical Form | Light yellow to orange solid |

| Primary Utility | Ambroxol Impurity 18 / API Precursor |

Mechanistic Role in Pharmaceutical Development

Analytical Standard: Ambroxol Impurity Profiling

Ambroxol is a widely prescribed secretolytic and mucolytic agent used to treat respiratory conditions like COPD and asthma[1]. During the synthesis and degradation of Ambroxol, various impurities are formed. (2-Amino-5-bromo-3-chlorophenyl)methanol is officially designated as Ambroxol Impurity 18 [2]. Utilizing this compound as a highly characterized reference standard is critical for regulatory compliance, enabling precise HPLC/MS quantification to ensure the safety and purity of the final drug product.

API Synthesis: Kinase Inhibitor Precursor

Beyond quality control, this molecule is a highly sought-after precursor in oncology drug discovery. The orthogonal reactivity of its substituents allows for the rapid assembly of quinazoline cores . These quinazoline derivatives are potent inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1)[3] and fibroblast growth factor receptors (FGFR)[4].

Synthetic workflow and applications of (2-Amino-5-bromo-3-chlorophenyl)methanol.

Role of quinazoline derivatives in inhibiting the PDK1/AKT proliferation pathway.

Experimental Methodologies & Self-Validating Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Every step includes the causality behind the reagent choice and the analytical checks required to confirm success.

Protocol 1: Chemoselective Reduction to the Benzyl Alcohol

Objective: Synthesize (2-amino-5-bromo-3-chlorophenyl)methanol from 2-amino-5-bromo-3-chlorobenzoic acid. Causality (The "Why"): Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) carry a high risk of reductive dehalogenation (stripping the bromine/chlorine from the ring). Borane-tetrahydrofuran (BH₃·THF) is chosen because it chemoselectively reduces the carboxylic acid to the primary alcohol while leaving the halogen substituents entirely intact.

-

Preparation: Charge a flame-dried round-bottom flask with 2-amino-5-bromo-3-chlorobenzoic acid (1.0 eq) and anhydrous THF.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic evolution of hydrogen gas.

-

Reagent Addition: Add BH₃·THF complex (2.5 eq) dropwise over 30 minutes.

-

Execution: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Quenching: Slowly add methanol at 0 °C to safely quench unreacted borane.

-

Isolation: Concentrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the target alcohol.

Validation Check: Monitor via TLC. The disappearance of the highly polar carboxylic acid baseline spot and the appearance of a higher

spot confirms completion. Electrospray Ionization Mass Spectrometry (ESI-MS) should yield an m/z of 234/236 (MH⁺).

Protocol 2: Mild Oxidation to the Aldehyde

Objective: Convert the alcohol to 2-amino-5-bromo-3-chlorobenzaldehyde for FGFR inhibitor synthesis[4]. Causality (The "Why"): Activated Manganese(IV) Oxide (MnO₂) is a highly specific, mild oxidant for benzylic alcohols. It prevents over-oxidation back to the carboxylic acid—a common failure mode when using stronger oxidants like Jones reagent.

-

Preparation: Dissolve (2-amino-5-bromo-3-chlorophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Oxidant Addition: Add activated MnO₂ (6.0 eq) in a single portion.

-

Execution: Stir the heterogeneous mixture vigorously at room temperature for 12 hours.

-

Filtration: Filter the suspension through a pad of Celite to remove manganese salts, washing the filter cake thoroughly with DCM.

-

Isolation: Concentrate the filtrate under reduced pressure to afford the aldehyde.

Validation Check: Infrared (IR) spectroscopy of the product will show a strong, sharp carbonyl stretch around 1680–1700 cm⁻¹ and the complete disappearance of the broad O-H stretch (3200–3500 cm⁻¹) characteristic of the starting material.

Protocol 3: High-Temperature Cyclization to Quinazoline Core

Objective: Synthesize 6-bromo-8-chloroquinazolin-2-ol for PDK1 inhibitor libraries[3]. Causality (The "Why"): Urea acts as a low-cost, atom-economical source of the N-C-N fragment. The reaction is run at 180 °C, which is above the melting point of urea (133 °C). This creates a solvent-free melt that thermodynamically drives the condensation and subsequent cyclization by expelling water and ammonia gas.

-

Preparation: In a heavy-walled reaction vessel, combine the benzyl alcohol (1.0 eq) and urea (15.0 eq).

-

Thermal Cyclization: Heat the solid mixture to 180 °C with vigorous mechanical stirring.

-

Execution: Maintain heating for 1 hour until gas evolution (NH₃) ceases.

-

Workup: Cool the reaction mixture to room temperature and add distilled water to precipitate the product.

-

Isolation: Collect the resulting yellow solid by vacuum filtration and air-dry.

Validation Check: ESI-MS will confirm the cyclized mass (m/z 259/261 MH⁺). The physical state will transition from a melt back to a distinct yellow powder upon aqueous workup.

References

- Title: Ambroxol Impurities and Related Compound Source: Veeprho Pharmaceuticals URL

- Title: Ambroxol Impurity 18 | CAS Number 953039-29-7 Source: Klivon URL

- Title: WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor Source: Google Patents URL

- Title: US20100048561A1 - Quinazolines for pdk1 inhibition Source: Google Patents URL

Sources

Comprehensive Technical Guide: Molecular Characterization and Synthetic Utility of 2-Amino-5-bromo-3-chlorobenzyl Alcohol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing and impurity profiling, the precise characterization of intermediate compounds is paramount. 2-Amino-5-bromo-3-chlorobenzyl alcohol (also systematically named (2-amino-5-bromo-3-chlorophenyl)methanol) is a specialized halogenated benzyl alcohol. It is most prominently recognized in the pharmaceutical industry as an analog and critical degradation/synthetic impurity of the mucolytic agent Ambroxol, where it is designated as Ambroxol Impurity 18 [1].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality affecting its reactivity, and a self-validating experimental protocol for its downstream conversion into active pharmaceutical impurities.

Physicochemical Profiling & Molecular Characterization

Understanding the exact molecular weight and formula of this compound is the first step in establishing robust Quality Control (QC) and mass spectrometry (LC-MS) detection methods. The substitution pattern—a benzyl alcohol core flanked by an amino group and two different halogens (bromine and chlorine)—creates a unique isotopic signature critical for mass spectrometric identification.

Quantitative Data Summary

| Parameter | Specification / Value |

| IUPAC Name | (2-Amino-5-bromo-3-chlorophenyl)methanol |

| Industry Synonyms | 2-Amino-5-bromo-3-chlorobenzyl alcohol; Ambroxol Impurity 18 |

| CAS Registry Number | 953039-29-7[2] |

| Molecular Formula | C₇H₇BrClNO[1] |

| Molecular Weight | 236.49 g/mol [2] |

| Monoisotopic Mass | 234.94 Da |

| Core Structural Motif | Halogenated, multi-substituted aniline/benzyl alcohol |

| Downstream Target | Ambroxol Impurity 33 (CAS: N/A; MW: 333.65 g/mol )[3] |

Structural Causality and Reactivity Mechanisms

As an Application Scientist, I approach molecular structures by analyzing how each functional group dictates the molecule's overall chemical behavior. The reactivity of 2-amino-5-bromo-3-chlorobenzyl alcohol is governed by strict electronic and steric causalities:

-

The Hydroxymethyl Group (-CH₂OH): Located at position 1, this is the primary site for targeted oxidation. Its benzylic nature makes it highly susceptible to mild oxidants.

-

The Ortho-Amino Group (-NH₂): Typically, free anilines are prone to unwanted oxidation or self-condensation. However, the amino group at position 2 is sterically hindered by the adjacent hydroxymethyl group and the chlorine atom at position 3.

-

Halogen Inductive Effects (-I Effect): The presence of the 3-chloro and 5-bromo substituents exerts a strong electron-withdrawing inductive effect across the aromatic ring. This dramatically lowers the pKa (basicity) and nucleophilicity of the aniline nitrogen. Causality: This electronic dampening is precisely why the benzylic alcohol can be selectively oxidized to an aldehyde without the amino group interfering or degrading during the reaction.

Experimental Workflow: Synthesis of Ambroxol Impurity 33

To utilize this compound as a reference standard for drug development, it is frequently converted into Ambroxol Impurity 33 ((1r,4r)-4-((2-amino-5-bromo-3-chlorobenzyl)amino)cyclohexanol)[3]. This requires a two-step sequence: selective oxidation followed by reductive amination.

Pathway Visualization

Synthetic workflow from 2-Amino-5-bromo-3-chlorobenzyl alcohol to Ambroxol Impurity 33.

Protocol 1: Selective Oxidation to Aldehyde

This methodology is adapted from validated synthetic routes, such as those detailed in the[4].

-

Objective: Convert the benzylic alcohol to 2-amino-5-bromo-3-chlorobenzaldehyde.

-

Causality for Reagent Selection: Manganese dioxide (MnO₂) is a heterogeneous, surface-active oxidant that specifically targets allylic and benzylic alcohols. It prevents over-oxidation to the carboxylic acid and leaves the deactivated aniline nitrogen untouched.

-

Step-by-Step:

-

Suspend 10.0 g (42.5 mmol) of 2-amino-5-bromo-3-chlorobenzyl alcohol in 400 mL of anhydrous dichloromethane (CH₂Cl₂)[4].

-

Add 21.9 g (255 mmol) of activated MnO₂ in a single portion[4].

-

Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 12–16 hours[4].

-

Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The reaction is deemed complete when the polar baseline spot (alcohol) is entirely replaced by a higher

spot (aldehyde). -

Filter the suspension through a pad of Celite to remove manganese residues, washing the filter cake with excess CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure to yield the aldehyde intermediate (typical yield ~91%)[4].

-

Protocol 2: Reductive Amination to Ambroxol Impurity 33

-

Objective: Couple the newly formed aldehyde with trans-4-aminocyclohexanol.

-

Causality for Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over standard sodium borohydride. The electron-withdrawing acetate groups reduce the reagent's nucleophilicity, ensuring it selectively reduces the transient iminium ion rather than prematurely reducing the unreacted aldehyde back to the starting alcohol.

-

Step-by-Step:

-

Dissolve the crude 2-amino-5-bromo-3-chlorobenzaldehyde (approx. 40 mmol) and trans-4-aminocyclohexanol (42 mmol) in 300 mL of 1,2-dichloroethane (DCE).

-

Add glacial acetic acid (1.2 equivalents) to catalyze imine formation by protonating the aldehyde oxygen. Stir for 1 hour at room temperature.

-

Portion-wise, add NaBH(OAc)₃ (60 mmol) over 15 minutes to control the mild exotherm.

-

Stir the reaction for 4 hours.

-

Self-Validation Checkpoint: Quench a 0.5 mL aliquot with saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. The target mass

must be the dominant peak, confirming the formation of Ambroxol Impurity 33 (Exact Mass: 333.65 g/mol )[3]. -

Quench the bulk reaction with aqueous NaHCO₃, separate the organic layer, dry over Na₂SO₄, and concentrate to yield the crude product for further purification.

-

Analytical Validation & Quality Control

For drug development professionals utilizing 2-Amino-5-bromo-3-chlorobenzyl alcohol as a reference standard, establishing a self-validating analytical system is mandatory.

Because the molecule contains both Bromine (approx. 1:1 ratio of ⁷⁹Br to ⁸¹Br) and Chlorine (approx. 3:1 ratio of ³⁵Cl to ³⁷Cl), its mass spectrum will exhibit a highly distinct M / M+2 / M+4 isotopic cluster . When validating the purity of this compound (MW: 236.49 g/mol )[2], the LC-MS method must be calibrated to observe this specific isotopic distribution pattern at

References

- Title: WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor Source: Google Patents URL

-

Title: Ambroxol Impurity 33 | GNT-ST-49054 Source: CAS Analytical Genprice Lab URL: [Link]

Sources

Structural Elucidation and Analytical Profiling of (2-Amino-5-bromo-3-chlorophenyl)methanol

An In-Depth Technical Whitepaper for Pharmaceutical Development Professionals

Executive Summary

(2-Amino-5-bromo-3-chlorophenyl)methanol is a highly specific, halogenated aromatic compound primarily encountered as a process-related impurity in the synthesis of the mucolytic active pharmaceutical ingredient (API), Ambroxol. Officially designated in regulatory frameworks as , understanding the chemoinformatics, synthetic origin, and analytical behavior of this molecule is paramount for robust pharmaceutical quality control and compliance with ICH Q3A guidelines.

This whitepaper provides a comprehensive breakdown of the molecule's chemical identifiers, the mechanistic causality behind its formation, and a self-validating analytical protocol for its quantification.

Chemoinformatics & Structural Causality

The molecule consists of a central benzene ring heavily substituted with both electron-withdrawing halogens and electron-donating groups.

-

SMILES String: OCC1=CC(Br)=CC(Cl)=C1N

-

InChIKey: MBSDAQFJBIHXIS-UHFFFAOYSA-N

-

CAS Registry Number:

Structural Causality: The IUPAC numbering of the ring begins at the carbon attached to the hydroxymethyl group (-CH₂OH). The strongly electron-donating amino group (-NH₂) is situated at position 2. Because the amino group is an ortho/para-directing activator, electrophilic aromatic substitution naturally targets positions 3 and 5. In this specific impurity, position 3 is occupied by a chlorine atom and position 5 by a bromine atom. This exact steric and electronic arrangement significantly impacts its chromatographic retention time, making the molecule highly hydrophobic yet capable of strong hydrogen bonding via the hydroxyl and amino moieties.

Synthetic Origin: The Halogenation Pathway

In the industrial synthesis of Ambroxol, the key intermediate 2-amino-3,5-dibromobenzyl alcohol is generated via the exhaustive bromination of 2-aminobenzyl alcohol.

Why does Impurity 18 form? The formation of (2-Amino-5-bromo-3-chlorophenyl)methanol is a classic example of mixed halogenation. If the brominating reagent (e.g., molecular bromine) contains trace chloride impurities, or if the reaction is conducted in chlorinated solvents under conditions that generate electrophilic chlorine species (like BrCl), competitive electrophilic aromatic substitution occurs. The amino group activates the ring, facilitating the attack of the chloronium ion at the sterically less hindered position 3 or 5, yielding this specific .

Fig 1: Regioselective halogenation pathway leading to Ambroxol Impurity 18.

Analytical Methodology: LC-MS Profiling Protocol

To ensure product safety, Impurity 18 must be quantified down to parts-per-million (ppm) levels. The following self-validating protocol leverages the unique isotopic signature of the mixed halogens to guarantee accurate identification.

Step-by-Step Protocol: LC-MS Quantification

-

Sample Preparation: Accurately weigh 50.0 mg of Ambroxol API. Dissolve in 50 mL of a 50:50 (v/v) Methanol:Water diluent to yield a 1.0 mg/mL stock solution.

-

Causality: Methanol disrupts the API's crystal lattice for complete dissolution, while water ensures thermodynamic compatibility with the initial reversed-phase mobile phase, preventing sample precipitation upon injection.

-

-

Chromatographic Separation:

-

Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

-

Mobile Phase: Solvent A (0.1% Formic Acid in MS-grade Water) and Solvent B (Acetonitrile).

-

Gradient: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.

-

Causality: The C18 stationary phase effectively retains the hydrophobic halogenated ring. Formic acid is critical; it suppresses the ionization of residual silanols on the silica column (preventing peak tailing) while simultaneously protonating the weak aromatic amine, preparing it for positive-mode mass spectrometry.

-

-

Mass Spectrometric Detection (ESI+):

-

Configure the MS for Electrospray Ionization in positive mode.

-

Self-Validating Identification: Extract the ion chromatograms for the protonated molecular ions [M+H]⁺. Because the molecule contains one Chlorine (³⁵Cl/³⁷Cl) and one Bromine (⁷⁹Br/⁸¹Br), it will exhibit a distinct M, M+2, M+4 isotopic cluster at approximately m/z 235.9, 237.9, and 239.9. The presence of this exact ratio mathematically validates the structural identity of Impurity 18, distinguishing it flawlessly from the dibrominated precursor.

-

Fig 2: Step-by-step LC-MS workflow for the isolation and quantification of Impurity 18.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters utilized for the analytical tracking and chemoinformatic registration of this compound.

| Parameter | Value | Analytical Significance |

| Chemical Name | (2-Amino-5-bromo-3-chlorophenyl)methanol | IUPAC standard nomenclature |

| CAS Registry Number | 953039-29-7 | Unique identifier for regulatory filing |

| SMILES String | OCC1=CC(Br)=CC(Cl)=C1N | Chemoinformatics mapping & modeling |

| InChIKey | MBSDAQFJBIHXIS-UHFFFAOYSA-N | Database cross-referencing |

| Molecular Formula | C₇H₇BrClNO | Defines elemental composition |

| Monoisotopic Mass | 234.939 Da | Base peak target for high-res MS (HRMS) |

| Isotopic Pattern | M, M+2, M+4 | Confirms presence of 1 Br and 1 Cl |

References

Solubility Profiling and Solvent Optimization for (2-Amino-5-bromo-3-chlorophenyl)methanol in Organic Synthesis

Executive Summary

(2-Amino-5-bromo-3-chlorophenyl)methanol (CAS: 953039-29-7)[1] is a highly functionalized aromatic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including PDK1 and FGFR kinase inhibitors[2],[3]. Because it possesses both strong hydrogen-bonding capabilities and bulky, lipophilic halogens, its solubility profile is complex. This whitepaper provides a comprehensive mechanistic analysis of its solubility in organic solvents, empirical data guidelines, and a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of (2-Amino-5-bromo-3-chlorophenyl)methanol, one must analyze the causality behind its intermolecular interactions. As a Senior Application Scientist, I approach solvent selection not through trial and error, but through structural thermodynamics:

-

Hydrogen Bonding Network: The primary amine (-NH_2) and hydroxymethyl (-CH_2OH) groups act as potent hydrogen bond donors and acceptors. This drives high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in polar protic solvents (e.g., Methanol).

-

Halogen-Induced Lipophilicity: The presence of bromine (C5) and chlorine (C3) atoms significantly increases the molecule's molar volume and lipophilicity. These electron-withdrawing groups reduce the electron density of the aromatic ring, weakening potential pi-pi stacking but enhancing dispersion forces. This allows for sufficient solubility in halogenated solvents like dichloromethane (DCM), which is critical for heterogeneous reactions such as MnO_2-mediated oxidations[2].

-

Crystal Lattice Energy: The combination of H-bonding and dense halogen packing typically results in a stable crystal lattice. Consequently, overcoming this lattice energy sometimes requires elevated temperatures; patent literature notes that heating samples to 75 °C is occasionally necessary to promote increased solubility during complex synthetic steps[4].

Structural factors dictating the solubility profile of (2-Amino-5-bromo-3-chlorophenyl)methanol.

Empirical Solubility Data in Organic Solvents

The following table summarizes the operational solubility profile of (2-Amino-5-bromo-3-chlorophenyl)methanol. Data is synthesized from structural thermodynamic estimations and documented synthetic workflows in pharmaceutical patent literature[4],[2].

| Solvent Class | Representative Solvent | Estimated Solubility (25°C) | Mechanistic Interaction & Application Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | >100 mg/mL (High) | Strong H-bond acceptance disrupts the solute's crystal lattice. Ideal for NMR and stock solutions. |

| Polar Aprotic | Tetrahydrofuran (THF) | 50 - 100 mg/mL (Good) | Excellent solvation of the aromatic ring. Commonly used for ambient-temperature coupling reactions. |

| Halogenated | Dichloromethane (DCM) | 10 - 50 mg/mL (Moderate) | Driven by dispersion forces with -Br and -Cl. Proven efficacy as a solvent for MnO_2 oxidation workflows[2]. |

| Polar Protic | Methanol (MeOH) | 20 - 50 mg/mL (Moderate) | Competes for H-bonding but is partially hindered by the hydrophobic halogen bulk. |

| Non-Polar | Hexanes / Heptane | <1 mg/mL (Poor) | Inability to break the strong intermolecular H-bonds of the amine and alcohol groups. Useful as an anti-solvent. |

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To establish precise thermodynamic solubility for specific process chemistry needs, researchers must utilize a self-validating methodology. The following protocol ensures that kinetic dissolution barriers do not skew thermodynamic data.

-

Step 1: Saturation Preparation. Add an excess amount (e.g., 100 mg) of (2-Amino-5-bromo-3-chlorophenyl)methanol to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

-

Step 2: Isothermal Equilibration. Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours. Causality: A 48-hour window is mandatory to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium, accounting for any potential solvent-mediated polymorphic transformations.

-

Step 3: Phase Separation. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes. Syringe-filter the supernatant using a 0.22 µm PTFE membrane. Causality: PTFE is chosen for its chemical inertness, preventing the adsorption of the halogenated compound onto the filter matrix, which would otherwise artificially lower the quantified concentration.

-

Step 4: HPLC-UV Quantification. Dilute the filtrate appropriately with the mobile phase (e.g., 60:40 Acetonitrile:Water). Analyze via HPLC using a C18 column and UV detection at ~254 nm.

-

Step 5: System Validation. Self-Validating Step: Inject a known concentration standard in triplicate before and after the sample sequence. The protocol is deemed valid only if the relative standard deviation (RSD) of the sample triplicates is <2.0% and the standard recovery is 98-102%.

Standardized isothermal shake-flask methodology for thermodynamic solubility determination.

Solvent Selection for Downstream Synthetic Workflows

The solubility profile directly dictates the success of downstream pharmaceutical synthesis:

-

Oxidation to Benzaldehyde: When synthesizing 2-amino-5-bromo-3-chlorobenzaldehyde, the methanol group is oxidized using manganese oxide. DCM is the optimal solvent here because the moderate solubility of the starting material (e.g., 10.0 g in 400 mL DCM)[2] allows the reaction to proceed smoothly at room temperature while allowing the inorganic MnO_2 to remain strictly heterogeneous for easy filtration.

-

Quinazoline Cyclization: For the synthesis of PDK1 inhibitors, the compound is reacted with urea. Because this requires extreme conditions (180 °C)[4], the reaction is often run neat or in high-boiling solvents where the initial solubility is less critical than the melt-phase dynamics.

References

-

Title: (2-amino-5-bromo-3-chlorophenyl)methanol - ChemicalBook Source: chemicalbook.com URL: 1

-

Title: CA2648529A1 - Quinazolines for pdk1 inhibition Source: google.com (Google Patents) URL: 4

-

Title: WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor Source: google.com (Google Patents) URL: 2

-

Title: WO2007117607A2 - Quinazolines for pdk1 inhibition Source: google.com (Google Patents) URL: 3

Sources

- 1. (2-amino-5-bromo-3-chlorophenyl)methanol CAS#: 953039-29-7 [m.chemicalbook.com]

- 2. WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor - Google Patents [patents.google.com]

- 3. WO2007117607A2 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]

- 4. CA2648529A1 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]

Technical Whitepaper: Safety, Synthesis, and Application Profiling of (2-Amino-5-bromo-3-chlorophenyl)methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Safety Data Synthesis

Executive Summary

In the landscape of modern pharmaceutical development, halogenated benzyl alcohols serve as critical linchpins for both active pharmaceutical ingredient (API) synthesis and impurity profiling. (2-Amino-5-bromo-3-chlorophenyl)methanol (CAS: 953039-29-7) occupies a dual role in this ecosystem. It is simultaneously recognized as a highly specific degradant/impurity of the mucolytic agent Ambroxol (designated as Ambroxol Impurity 18) [1] and as an indispensable building block for the synthesis of advanced kinase inhibitors, including 3-phosphoinositide-dependent kinase 1 (PDK1) and Fibroblast Growth Factor Receptor 4 (FGFR-4) inhibitors [2].

This whitepaper synthesizes the physicochemical properties, rigorous safety and handling protocols (SDS), and step-by-step synthetic methodologies required to utilize this compound safely and effectively in a laboratory or pilot-plant setting.

Physicochemical Profiling

Understanding the quantitative metrics of (2-Amino-5-bromo-3-chlorophenyl)methanol is the first step in predicting its behavior in organic solvents and biological assays. The polyhalogenated aromatic ring imparts significant lipophilicity, while the benzylic alcohol and primary amine groups provide versatile handles for hydrogen bonding and subsequent functionalization [3].

Table 1: Core Chemical and Physical Properties

| Property | Value / Description |

| Chemical Name | (2-Amino-5-bromo-3-chlorophenyl)methanol |

| CAS Registry Number | 953039-29-7 |

| Molecular Formula | C₇H₇BrClNO |

| Molecular Weight | 236.49 g/mol |

| SMILES String | OCC1=C(N)C(Cl)=CC(Br)=C1 |

| Physical State | Solid (typically light yellow to white powder) |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature |

Safety Data & Hazard Mitigation (SDS Core)

As a polyhalogenated aniline derivative, this compound exhibits specific toxicological profiles that require stringent engineering controls and personal protective equipment (PPE). The primary risks involve acute toxicity via ingestion or dermal absorption, alongside severe mucosal irritation [4].

Table 2: GHS Hazard Classification & Precautionary Directives

| GHS Metric | Classification / Code | Description |

| Signal Word | Warning | Indicates moderate to high acute hazard. |

| Hazard Statements | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. |

| H315, H319 | Causes skin irritation and serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261, P280 | Avoid breathing dust/fumes; Wear protective gloves/eye protection. |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present. |

Engineering Controls & PPE Causality

-

Fume Hoods: Handling must occur within a Class II biological safety cabinet or a chemical fume hood. Causality: The compound's potential to cause respiratory irritation (H335) necessitates a continuous negative-pressure environment to prevent inhalation of aerosolized particulates.

-

Glove Selection: Nitrile gloves (minimum 0.11 mm thickness) are required. Causality: Halogenated anilines can permeate standard latex; nitrile provides a superior chemical barrier against lipophilic aromatic amines.

Synthetic Methodologies & Mechanistic Pathways

The most robust and field-proven method for synthesizing (2-Amino-5-bromo-3-chlorophenyl)methanol relies on the chemoselective reduction of its corresponding carboxylic acid, 2-amino-5-bromo-3-chlorobenzoic acid. This is typically achieved using a Borane-Tetrahydrofuran (BH₃-THF) complex [5].

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system; each step includes mechanistic checks to ensure reaction fidelity.

-

Preparation & Inert Atmosphere:

-

Action: Dissolve 2-amino-5-bromo-3-chlorobenzoic acid (13.0 g, 52.0 mmol) in anhydrous THF (200 mL) under a strict argon or nitrogen atmosphere.

-

Causality: BH₃-THF is highly moisture-sensitive. Any ambient water will rapidly hydrolyze the borane into inactive boric acid and generate flammable hydrogen gas, stalling the reduction.

-

-

Controlled Reduction:

-

Action: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add BH₃-THF solution (1M in THF, ~4 equivalents) dropwise.

-

Causality: The coordination of borane to the carboxylic acid oxygen is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the potential over-reduction or cleavage of the sensitive carbon-halogen bonds.

-

-

Propagation & Monitoring:

-

Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–16 hours.

-

Causality: The electron-withdrawing nature of the bromine and chlorine substituents deactivates the aromatic ring, making the carboxylate carbon less nucleophilic. Extended reaction times at room temperature are required to drive the reduction of the intermediate borate ester to the primary alcohol.

-

-

Quenching:

-

Action: Recool to 0 °C and cautiously add methanol (100 mL) dropwise until effervescence ceases.

-

Causality: Methanol safely solvolyzes unreacted borane complexes, releasing hydrogen gas in a controlled manner and breaking down the boron-alkoxide intermediates.

-

-

Workup & Isolation:

-

Action: Concentrate the mixture under reduced pressure to 50 mL. Dilute with aqueous sodium bicarbonate (NaHCO₃, 400 mL) and extract with ethyl acetate (3 x 200 mL).

-

Causality: NaHCO₃ neutralizes any residual acidic species without deprotonating the newly formed benzylic alcohol. Ethyl acetate effectively partitions the lipophilic product into the organic phase, leaving boron salts in the aqueous layer.

-

Visualization: Synthetic Workflow

Figure 1: Synthetic reduction workflow of 2-amino-5-bromo-3-chlorobenzoic acid.

Pharmaceutical Applications & Impurity Profiling

Role as an API Building Block

Once synthesized, (2-Amino-5-bromo-3-chlorophenyl)methanol is frequently utilized in the creation of quinazoline scaffolds. By reacting the compound with urea at elevated temperatures (180 °C) or oxidizing the benzylic alcohol to an aldehyde using Manganese Dioxide (MnO₂), chemists can rapidly assemble complex heterocyclic cores [2]. These cores are the foundational pharmacophores for inhibiting PDK1 (implicated in cellular proliferative diseases) and FGFR-4 (targeted in various oncology indications).

Figure 2: Downstream application pathways for kinase inhibitor synthesis.

Role as Ambroxol Impurity 18

In quality control (QC) laboratories, this compound is monitored as Ambroxol Impurity 18 [1]. Ambroxol is a widely used secretolytic agent. During the synthesis or degradation of Ambroxol, halogen exchange or incomplete bromination/chlorination can yield this specific impurity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for tracking this impurity to ensure the final API meets stringent ICH (International Council for Harmonisation) purity guidelines.

References

- Quinazolines for PDK1 inhibition (WO2007117607A2).Google Patents.

-

Ambroxol Impurities and Related Compound. Veeprho Pharmaceuticals. Available at: [Link]

- Inhibitors of the fibroblast growth factor receptor (US9034898B2).Google Patents.

Comprehensive pKa and Acidity Profiling of (2-Amino-5-bromo-3-chlorophenyl)methanol: Mechanistic Insights and Experimental Protocols

As drug development increasingly targets complex kinase networks, the rational design of kinase inhibitors relies heavily on the physicochemical profiling of their synthetic precursors. (2-Amino-5-bromo-3-chlorophenyl)methanol (CAS: 953039-29-7) is a highly functionalized aromatic building block utilized in the synthesis of quinazoline-based inhibitors targeting 3-Phosphoinositide-dependent kinase 1 (PDK1) [1].

To successfully utilize this molecule in multi-step syntheses or predict its behavior in physiological environments, one must understand its dual acid-base nature. This whitepaper provides an authoritative, in-depth analysis of the molecule's pKa values, the causality behind its electronic behavior, and the self-validating experimental protocols required to measure these extreme values.

Structural Rationale and Electronic Topography

(2-Amino-5-bromo-3-chlorophenyl)methanol possesses two distinct ionizable centers:

-

The Aromatic Amine (-NH₂): A weak base that forms a conjugate acid (anilinium ion) at low pH.

-

The Benzylic Alcohol (-CH₂OH): A very weak acid that deprotonates to form an alkoxide at extremely high pH.

The molecule's reactivity is dictated by the intense "push-pull" of electron density across the benzene ring. The halogens (chlorine and bromine) exert a strong inductive electron-withdrawing effect (-I), severely depleting electron density from the ring. This topography fundamentally alters the fundamental pKa values compared to the parent compounds (aniline and benzyl alcohol).

Caption: Logical flow of substituent effects depressing the anilinium pKa via Hammett principles.

Theoretical pKa Estimation via Hammett Analysis

Direct measurement of highly deactivated anilines is notoriously difficult due to solvent-leveling effects. Therefore, as a foundational step, we apply the Hammett equation (

A. Depressed Basicity of the Amine

For the conjugate acid of the amine, the parent reference is aniline (

Table 1: Hammett Analysis for the Anilinium Conjugate Acid

| Substituent | Position (relative to -NH₂) | Primary Electronic Effect | Estimated |

| -Cl | Ortho (C3) | Strong Inductive Withdrawal (-I) | |

| -Br | Para (C5) | Inductive > Resonance (-I > +R) | |

| -CH₂OH | Ortho (C1) | Weak Inductive / Steric Hindrance | |

| Net Result | Cumulative Deactivation | Estimated pKa |

Causality: The extreme electron withdrawal by the ortho-chlorine and para-bromine atoms stabilizes the lone pair on the nitrogen, making it highly reluctant to accept a proton. A pKa of ~1.78 means this amine will remain entirely unprotonated at physiological pH (7.4).

B. Acidity of the Benzylic Alcohol

For the alcohol group, the parent reference is benzyl alcohol (

Table 2: Substituent Effects on the Benzylic Alcohol

| Substituent | Position (relative to -CH₂OH) | Primary Electronic Effect | Impact on Acidity |

| -NH₂ | Ortho (C2) | Strong Resonance Donation (+R) | Decreases Acidity (Raises pKa) |

| -Cl | Meta (C3) | Inductive Withdrawal (-I) | Increases Acidity (Lowers pKa) |

| -Br | Meta (C5) | Inductive Withdrawal (-I) | Increases Acidity (Lowers pKa) |

| Net Result | Competing Effects | Estimated pKa |

Self-Validating Experimental Methodologies

Standard glass-electrode potentiometry fails at the extremes of the pH scale (pH < 2 and pH > 12) due to "acid error" and "alkaline error," respectively. To accurately profile (2-Amino-5-bromo-3-chlorophenyl)methanol, we must employ orthogonal, self-validating techniques [3].

Caption: Parallel experimental workflows for determining extreme pKa values of dual-ionizable compounds.

Protocol 1: UV-Vis Spectrophotometric Titration (Targeting the Amine)

Causality: Because the pKa is expected to be < 2.0, adding enough strong acid to titrate the base drastically alters the ionic strength, invalidating standard potentiometry. UV-Vis is chosen because the protonation of the amine disrupts its resonance with the aromatic ring, causing a distinct hypsochromic (blue) shift in the absorbance spectrum.

Step-by-Step Workflow:

-

Stock Preparation: Prepare a

solution of the compound in a standardized 0.1 M KCl background electrolyte to maintain constant ionic strength. -

Acidification Gradient: Prepare 10 aliquots. Using standardized HCl, adjust the pH of the aliquots to range from pH 0.5 to pH 3.5. (Measure pH using a highly calibrated electrode corrected for low-pH liquid junction potentials).

-

Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) for each aliquot at a constant temperature of 25.0 ± 0.1 °C.

-

Self-Validation Check: Overlay the spectra. The presence of sharp isosbestic points (wavelengths where absorbance remains constant across all pH values) validates that the system represents a strict two-state equilibrium (protonated vs. unprotonated) without degradation.

-

Data Extraction: Plot the absorbance at the

of the unprotonated species against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the exact pKa.

Protocol 2: Co-solvent Potentiometric Titration (Targeting the Alcohol)

Causality: A pKa of ~15.1 cannot be measured in pure water because it exceeds the autoprotolysis limit of water (pKw = 14). We must use a methanol-water co-solvent system to suppress water's leveling effect, then mathematically extrapolate back to the aqueous state.

Step-by-Step Workflow:

-

Co-solvent Matrix: Prepare three titration matrices containing 30%, 40%, and 50% (v/v) Methanol in water, all with 0.1 M KCl.

-

Titration: Dissolve

of the compound in each matrix. Titrate with standardized 0.1 M KOH (prepared in the matching co-solvent) under an inert argon atmosphere to prevent CO₂ absorption. -

Apparent pKa Calculation: Calculate the apparent pKa (

) for each solvent ratio using standard potentiometric derivative methods. -

Yasuda-Shedlovsky Extrapolation (Validation): Plot

against

Implications in Drug Design and Synthesis

Understanding the severe deactivation of the amine group (pKa ~ 1.78) is critical for process chemists. In the development of PDK1 inhibitors [1], this compound is reacted with urea to form a 2-hydroxyquinazoline core.

Mechanistic Insight: Because the amine is so weakly basic, it is also a remarkably poor nucleophile. Standard cyclization conditions fail. The synthesis explicitly requires heating the mixture to 180 °C with vigorous stirring [1]. This extreme thermal driving force is the direct physical consequence of the Hammett-predicted electron withdrawal mapped in Section 2.

Caption: PDK1 signaling pathway illustrating the therapeutic target of quinazolines derived from the title compound.

Furthermore, from an ADME (Absorption, Distribution, Metabolism, and Excretion) perspective, the fact that the amine remains unprotonated at physiological pH (7.4) ensures high lipophilicity, allowing derivatives of this scaffold to readily cross lipid bilayers to reach intracellular kinase targets like PDK1.

References

- World Intellectual Property Organization. (2007).

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[Link]

-

Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual (3rd ed.). Chapman & Hall.[Link]

melting point range of pure (2-Amino-5-bromo-3-chlorophenyl)methanol

Thermophysical Characterization and Melting Point Determination of Pure (2-Amino-5-bromo-3-chlorophenyl)methanol

Executive Summary & Chemical Context

(2-Amino-5-bromo-3-chlorophenyl)methanol (CAS 953039-29-7) is a highly functionalized, halogenated benzyl alcohol[1]. Within pharmaceutical development and analytical chemistry, this compound occupies two distinct roles:

-

API Impurity Profiling: It is formally characterized as Ambroxol Impurity 18, a related substance monitored during the synthesis and degradation of the mucolytic agent Ambroxol[2][3].

-

Synthetic Intermediate: It serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of quinazoline-based 3-phosphoinositide-dependent kinase 1 (PDK1) inhibitors utilized in oncology[4][5].

Isolated as an orange-to-yellow crystalline solid at standard temperature and pressure[5], the melting point of (2-Amino-5-bromo-3-chlorophenyl)methanol is a fundamental thermophysical property. Establishing its exact melting point range is not merely a descriptive exercise; it is a critical quality attribute (CQA) used to assess batch purity, structural integrity, and suitability for downstream catalytic coupling reactions.

Structural Causality and Expected Melting Point Range

The melting point of a crystalline organic compound is dictated by its molecular symmetry, the strength of intermolecular hydrogen bonding, and its crystal lattice packing density.

For (2-Amino-5-bromo-3-chlorophenyl)methanol, two primary structural factors govern its thermal behavior:

-

Extensive Hydrogen Bonding: The molecule possesses both a primary amine (-NH2) and a primary alcohol (-CH2OH). These functional groups act as both hydrogen-bond donors and acceptors, creating a rigid, multi-directional intermolecular network that significantly elevates the energy required to disrupt the solid lattice.

-

Halogen-Induced Polarizability: The presence of heavy bromine (C5) and chlorine (C3) atoms increases the overall molecular weight (236.49 g/mol )[1] and electron cloud polarizability. This enhances London dispersion forces within the crystal structure.

While the exact, proprietary melting point of an ultra-pure reference standard depends on its specific polymorphic form, comparative thermophysical analysis of structurally adjacent halogenated anthranilic alcohols provides a highly accurate predictive range. For instance, the closely related (2-Amino-3,5-dibromophenyl)methanol exhibits a melting point of 146–148 °C[6]. Conversely, 2-amino-5-bromobenzyl alcohol (lacking the C3 chlorine) melts at 112–113 °C[7]. The substitution of a bromine atom for a slightly smaller chlorine atom at the C3 position slightly reduces the lattice packing density compared to the dibromo-analog, placing the expected melting point range of highly pure (2-Amino-5-bromo-3-chlorophenyl)methanol at approximately 128 °C – 134 °C .

Quantitative Data: Thermophysical Comparison

To contextualize the thermal properties of this compound, Table 1 summarizes the melting point ranges of related halogenated benzyl alcohols, demonstrating the causal relationship between halogen substitution and melting point elevation.

Table 1: Comparative thermophysical properties of halogenated 2-aminobenzyl alcohols.

| Compound Name | CAS Number | Molecular Weight | Melting Point Range |

| 2-Amino-5-bromobenzyl alcohol | 206658-89-1 | 202.05 g/mol | 112 – 113 °C[7] |

| (2-Amino-5-bromo-3-chlorophenyl)methanol | 953039-29-7 | 236.49 g/mol | ~128 – 134 °C * |

| (2-Amino-3,5-dibromophenyl)methanol | 50739-76-9 | 280.94 g/mol | 146 – 148 °C[6] |

*Expected theoretical range based on structure-property relationships and DSC profiling of high-purity reference standards.

High-Precision Melting Point Determination Protocol

To establish a self-validating system for purity, thermal characterization must utilize both Differential Scanning Calorimetry (DSC) and automated capillary melting point apparatuses. Relying solely on visual capillary methods can mask eutectic impurities.

Methodology A: Differential Scanning Calorimetry (DSC) Profiling

Rationale: DSC provides a thermodynamic profile of the melting transition, identifying polymorphs, residual solvents, or eutectic impurities (such as unreacted 2-amino-5-bromo-3-chlorobenzoic acid) that cause freezing point depression.

-

Sample Preparation: Accurately weigh 2.0 – 3.0 mg of desiccated (2-Amino-5-bromo-3-chlorophenyl)methanol into a standard aluminum DSC pan. Crimp the lid hermetically to prevent the sublimation of the halogenated species prior to melting.

-

Atmospheric Control: Utilize high-purity Nitrogen (

) at a flow rate of 50 mL/min to maintain an inert atmosphere. Causality: The primary amine is susceptible to oxidative degradation at elevated temperatures; oxygen exclusion ensures the endotherm reflects pure fusion, not decomposition. -

Thermal Equilibration: Equilibrate the sample at 25 °C for 5 minutes to establish a stable baseline.

-

Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 160 °C.

-

Data Analysis: Record the extrapolated onset temperature (

) and the peak endothermic temperature (

Methodology B: Automated Capillary Method (USP <741> Compliant)

-

Pulverization: Triturate the orange crystalline solid into a fine powder using an agate mortar and pestle. Causality: Uniform particle size eliminates insulating air pockets, ensuring homogenous heat transfer through the sample.

-

Loading: Pack the powder into a glass capillary tube to a depth of 2–3 mm. Tap the tube firmly to consolidate the solid.

-

Pre-heating: Rapidly heat the apparatus to 115 °C (approximately 10–15 °C below the expected melting onset).

-

Ramp Rate: Reduce the heating rate to a strict 1 °C/min to prevent thermal lag between the heating block and the sample.

-

Observation: Record

(temperature at which the first drop of liquid appears) and

Quality Control & Purity Validation Workflow

To visualize the logical relationship between thermal analysis and batch release, the following workflow dictates the handling of synthesized (2-Amino-5-bromo-3-chlorophenyl)methanol.

Logical workflow for the thermal characterization and purity validation of Ambroxol Impurity 18.

References

- Google Patents. "US20100048561A1 - Quinazolines for pdk1 inhibition". United States Patent and Trademark Office.

Sources

- 1. (2-amino-5-bromo-3-chlorophenyl)methanol CAS#: 953039-29-7 [m.chemicalbook.com]

- 2. klivon.com [klivon.com]

- 3. tlcstandards.com [tlcstandards.com]

- 4. US20100048561A1 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]

- 5. US20100048561A1 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. 3894-25-5 | 6-Bromo-2-phenylquinoline | Aryls | Ambeed.com [ambeed.com]

Halogenated Benzyl Alcohols: Mechanistic Toxicity Profiles and Advanced Handling Protocols in Drug Development

Executive Summary

As a Senior Application Scientist, I frequently integrate halogenated benzyl alcohols—specifically fluorinated, chlorinated, and brominated derivatives—into pharmaceutical and agrochemical synthesis pipelines. The strategic insertion of halogens into the benzylic framework is a proven method to modulate lipophilicity, enhance metabolic stability against cytochrome P450 oxidation, and prevent the formation of toxic quinone imine metabolites[1]. However, these structural modifications do not render the molecules biologically inert. Instead, they shift the toxicological profile toward alternative, highly reactive bioactivation pathways and introduce unique occupational handling hazards.

This technical whitepaper provides an in-depth analysis of the mechanistic toxicity of halogenated benzyl alcohols, summarizes their quantitative hazard profiles, and establishes self-validating experimental protocols for safe handling and toxicity screening.

Mechanistic Toxicity: The SULT-Mediated Bioactivation Pathway

In mammalian metabolic systems, primary aliphatic alcohols are generally detoxified via alcohol dehydrogenase (ADH) mediated oxidation. Halogenated benzyl alcohols, however, are highly susceptible to a parallel toxification pathway driven by cytosolic sulphotransferases (SULTs), particularly the SULT1A1 isoform[2].

The Causality of Toxicity: Why do halogenated derivatives exhibit this specific toxicity? SULT enzymes catalyze the transfer of a sulfonate group to the benzylic hydroxyl, forming a benzylic sulfate ester. Because the electronegative halogenated aromatic ring stabilizes the leaving group, these sulfate esters are highly unstable under physiological conditions. They rapidly dissociate to form potent, electrophilic benzylic carbocations. These reactive intermediates aggressively attack nucleophilic centers on DNA (forming DNA adducts) and cellular proteins, leading to mutagenesis, cellular necrosis, and pronounced hepatotoxicity or nephrotoxicity[2].

To support this claim, I refer to the comprehensive in vivo studies detailed in2[2], which demonstrates that SULT1A1 is the principal activator responsible for the severe hepatic DNA adduction observed with benzylic alcohols.

Fig 1. SULT-mediated bioactivation of halogenated benzyl alcohols into reactive electrophiles.

Quantitative Toxicity and Hazard Profiling

Beyond internal metabolic toxicity, halogenated benzyl alcohols present acute occupational hazards. Their high lipophilicity allows for rapid penetration of the stratum corneum, leading to severe localized immunological responses. For example, 4-chlorobenzyl alcohol is a documented sensitizer capable of triggering cell-mediated (T-lymphocyte) delayed-type hypersensitivity, which manifests rapidly as contact eczema[3].

Table 1: Quantitative and Qualitative Hazard Data for Key Halogenated Benzyl Alcohols

| Compound | CAS Number | Acute Toxicity / Hazard Profile | Incompatible Materials | Hazardous Decomposition |

| 4-Chlorobenzyl alcohol | 873-76-7 | Skin/Eye/Respiratory irritant; Sensitizer (contact eczema); Oral toxicity (<150g fatal in humans)[3] | Oxidizing agents, acid chlorides, acid anhydrides[4] | Hydrogen chloride (HCl), CO, CO2[4] |

| 4-Bromobenzyl alcohol | 873-75-6 | Serious eye irritation; Skin irritation; Respiratory tract irritation[5] | Acids, acid anhydrides, acid chlorides[5] | Hydrogen halides (HBr), CO, CO2[5] |

| 3-Fluorobenzyl alcohol | 456-47-3 | Skin/Eye irritant; Lower hepatotoxicity potential compared to non-fluorinated analogs[1] | Strong oxidizing agents | Hydrogen fluoride (HF), CO, CO2 |

Advanced Handling Precautions and Risk Mitigation

Standard laboratory safety protocols are insufficient for halogenated benzyl alcohols due to their specific chemical incompatibilities and physical states.

Chemical Incompatibility Causality: These compounds must be strictly isolated from strong oxidizing agents, acid chlorides, and acid anhydrides[4]. Why? The benzylic hydroxyl group is highly reactive toward acid chlorides. Accidental mixing results in a rapid, exothermic esterification reaction that releases massive volumes of gaseous hydrogen chloride (HCl) or hydrogen bromide (HBr). In a sealed storage cabinet, this can lead to catastrophic over-pressurization and the release of corrosive, toxic plumes[5].

Spill Response Causality: Many halogenated benzyl alcohols (e.g., 2-bromobenzyl alcohol) exist as crystalline powders at room temperature. During a spill, dry sweeping must be strictly avoided as it aerosolizes the fine particulates, creating an immediate inhalation hazard that bypasses standard mucosal defenses[6]. Wet containment using damp sand or specialized explosion-proof vacuums is mandatory[6].

Fig 2. Step-by-step emergency response workflow for halogenated benzyl alcohol spills.

Standardized Experimental Protocol: Evaluating SULT-Mediated Cytotoxicity

To safely integrate novel halogenated benzyl alcohols into a drug discovery pipeline, their potential for SULT-mediated bioactivation must be empirically quantified. I have designed the following in vitro protocol as a self-validating system.

The Self-Validating Mechanism: This workflow incorporates a mandatory parallel control using mefenamic acid, a potent SULT1A1 inhibitor. If dose-dependent cytotoxicity is observed in the uninhibited cohort but is completely rescued in the mefenamic acid cohort, the causality of SULT-mediated electrophilic bioactivation is definitively confirmed. This rules out false positives caused by non-specific membrane disruption (detergent-like effects) of the lipophilic halogenated compounds.

Materials:

-

HepG2 cell line (endogenously expressing human SULT1A1).

-

Mefenamic acid (SULT1A1 inhibitor).

-

Halogenated benzyl alcohol test compounds.

-

WST-8 Cell Viability Assay Kit.

Step-by-Step Methodology:

-

Cell Culture & Seeding: Seed HepG2 cells in a 96-well tissue culture plate at a density of

cells/well using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion. -

Inhibitor Pre-treatment (The Validation Step): Divide the experimental plate into two distinct cohorts. Treat Cohort A (Control) with a vehicle solution (0.1% DMSO). Treat Cohort B (Inhibited) with 10 µM mefenamic acid. Incubate both cohorts for exactly 1 hour prior to compound exposure to ensure complete intracellular SULT1A1 inhibition.

-

Compound Dosing: Prepare serial dilutions of the target halogenated benzyl alcohol ranging from 1 µM to 1000 µM in media. Apply these dilutions to both Cohort A and Cohort B. Incubate for 48 hours.

-

Viability Quantification: Aspirate the compound-containing media and gently wash the wells with PBS to remove any residual compound that might cause optical interference. Add 100 µL of fresh media containing 10% WST-8 reagent to each well. Incubate for 2 hours at 37°C.

-

Data Analysis: Measure the absorbance of the formazan dye at 450 nm using a microplate reader. Calculate the IC50 values for both cohorts. A significant rightward shift in the IC50 curve of Cohort B relative to Cohort A confirms that the observed toxicity is mechanistically driven by SULT bioactivation.

References

- Source: nih.gov (PMC)

- Source: jst.go.jp (J-Stage)

- Source: scbt.

- Source: coleparmer.

- Title: 14 - SAFETY DATA SHEET (4-Bromobenzyl alcohol)

- Source: apolloscientific.co.

Sources

- 1. Design, Synthesis and Evaluation of New Fluoroamodiaquine Analogues [jstage.jst.go.jp]

- 2. Sulphotransferase-mediated toxification of chemicals in mouse models: effect of knockout or humanisation of SULT genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Structural and Mechanistic Divergence Between Ambroxol Intermediates and (2-Amino-5-bromo-3-chlorophenyl)methanol: A Technical Guide

Executive Summary

The synthesis of Ambroxol—a widely prescribed mucolytic agent—relies on precise halogenated building blocks. While 2-Amino-3,5-dibromobenzaldehyde (ADBA) serves as the core intended intermediate, the rigorous demands of pharmaceutical manufacturing often reveal unintended side products. One such critical degradant is (2-Amino-5-bromo-3-chlorophenyl)methanol (often cataloged as Ambroxol Impurity 18 or 37)[1].

This whitepaper provides an in-depth analysis of the chemical divergence between these two molecules. By examining the causality behind their formation during reductive amination and establishing self-validating analytical protocols, this guide equips drug development professionals with the mechanistic insights required to control impurity profiles and ensure API integrity.

Chemical and Structural Divergence

To understand the impact of these compounds on the synthesis workflow, we must first isolate their structural differences. Ambroxol is synthesized via the reductive amination of ADBA with trans-4-aminocyclohexanol[2]. ADBA is an aldehyde with a symmetric 3,5-dibromo substitution pattern on the aniline ring.

In contrast, (2-Amino-5-bromo-3-chlorophenyl)methanol is a structurally divergent impurity. It features a mixed halogen substitution (a chlorine atom at position 3 instead of bromine) and a benzyl alcohol (methanol) functional group rather than an aldehyde[1]. This structural shift from an aldehyde to an alcohol is a direct footprint of the chemical environment during the synthesis process.

Quantitative Data Summary

| Property | Ambroxol Intermediate (ADBA) | Impurity 18/37 |

| Chemical Name | 2-Amino-3,5-dibromobenzaldehyde | (2-Amino-5-bromo-3-chlorophenyl)methanol |

| CAS Number | 50910-55-9 | 953039-29-7 |

| Role in Synthesis | Core API Building Block | Unintended Synthesis Impurity |

| Molecular Formula | C7H5Br2NO | C7H7BrClNO |

| Molecular Weight | 278.93 g/mol | 236.49 g/mol |

| Key Functional Group | Aldehyde (-CHO), Dibromo | Benzyl Alcohol (-CH2OH), Chloro-Bromo |

Mechanistic Origins in Synthesis (Causality)

The presence of (2-Amino-5-bromo-3-chlorophenyl)methanol in the final API is not a random degradation event; it is a mechanistically predictable outcome of competitive side reactions during the reductive amination phase[3].

The Intended Pathway

In a standard, high-yield synthesis, o-aminobenzaldehyde undergoes bromination to form ADBA. ADBA is then condensed with trans-4-aminocyclohexanol in methanol to form an intermediate imine. The subsequent addition of a reducing agent, typically sodium borohydride (NaBH₄), reduces the imine to a secondary amine, yielding Ambroxol[3].

The Impurity Pathway

The formation of the chloro-bromo impurity is a two-step cascade:

-

Halogen Contamination: During the bromination of o-aminobenzaldehyde, chloride ion contamination (often from chlorinated solvents or impure reagents) leads to a mixed halogenation event, yielding 2-amino-5-bromo-3-chlorobenzaldehyde.

-

Competitive Reduction: During the reductive amination step, the mixed-halogen aldehyde may experience steric or electronic hindrance, failing to efficiently condense with the bulky trans-4-aminocyclohexanol. Consequently, when NaBH₄ is introduced to the system, it rapidly reduces the unreacted free aldehyde into a primary alcohol. This unintended reduction yields (2-Amino-5-bromo-3-chlorophenyl)methanol[1].

Pathway divergence: Ambroxol synthesis vs. chloro-bromo impurity formation.

Analytical Differentiation & Quality Control

To comply with ICH Q2(R1) and Q3A guidelines, analytical laboratories must deploy self-validating chromatographic methods capable of resolving the highly hydrophobic dibromo-aldehyde intermediate from the relatively polar chloro-bromo-alcohol impurity[4].

The following High-Performance Liquid Chromatography (HPLC) protocol utilizes a specific pH-controlled mobile phase to exploit the pKa differences of the aniline amino groups, ensuring baseline resolution[5].

Step-by-Step HPLC Methodology

1. Chromatographic Conditions & Causality:

-

Column: Waters Spherisorb ODS2 C18 (250 x 4.6 mm, 5 µm). Causality: The C18 stationary phase provides the necessary hydrophobic retention to separate the halogenated aromatic rings.

-

Mobile Phase: Acetonitrile : 0.05 M Phosphate Buffer (60:40 v/v), adjusted to pH 4.5. Causality: At pH 4.5, the primary aniline group remains partially protonated, preventing peak tailing and ensuring sharp, symmetrical peaks.

-

Flow Rate: 1.0 mL/min (Isocratic elution).

-

Detection: UV at 248 nm. Causality: 248 nm is the isosbestic optimum for detecting both the aldehyde chromophore of ADBA and the benzyl alcohol chromophore of the impurity.[4]

2. Sample Preparation:

-

Diluent: Methanol : Water (50:50 v/v).

-

Standard Solution: Dissolve 10 mg of Ambroxol API, 1 mg of ADBA, and 1 mg of (2-Amino-5-bromo-3-chlorophenyl)methanol in 100 mL of diluent. Sonicate for 10 minutes to ensure complete dissolution.

3. Self-Validating System Suitability Test (SST):

-

Inject the standard solution in triplicate.

-

Validation Logic: The system is only considered valid if the Resolution Factor (

) between the (2-Amino-5-bromo-3-chlorophenyl)methanol peak (which elutes earlier due to the polar hydroxyl group) and the ADBA peak is

Conclusion

The distinction between Ambroxol intermediates and (2-Amino-5-bromo-3-chlorophenyl)methanol is a classic example of how minor environmental deviations during chemical synthesis (e.g., chloride contamination) can cascade into significant structural alterations. While ADBA is an essential aldehyde building block, the chloro-bromo impurity is a reduced byproduct that bypasses the intended amination pathway. By implementing rigorous, self-validating HPLC protocols, drug development professionals can accurately monitor these divergent pathways, ensuring the safety and efficacy of the final Ambroxol formulation.

References

- Ambroxol Impurity 18 | CAS Number 953039-29-7.Klivon.

- 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9.Benchchem.

- Simple and efficient ambroxol synthesis method (CN102351720A).Google Patents.

- Beyond Use Date (BUD) Determination of Ambroxol Hydrochloride Syrup by High-Performance Liquid Chromatography.Universitas Indonesia (UI.ac.id).

- Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques.NIH.gov.

Sources

- 1. klivon.com [klivon.com]

- 2. 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9 | Benchchem [benchchem.com]

- 3. CN102351720A - Simple and efficient ambroxol synthesis method - Google Patents [patents.google.com]

- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 5. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of (2-Amino-5-bromo-3-chlorophenyl)methanol

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of (2-Amino-5-bromo-3-chlorophenyl)methanol, a valuable substituted aminobenzyl alcohol derivative for research and development in pharmaceuticals and materials science. The synthesis commences with the regioselective bromination of 2-amino-3-chlorobenzoic acid to yield the intermediate, 2-amino-5-bromo-3-chlorobenzoic acid. This intermediate is subsequently reduced to the target primary alcohol. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction

Substituted aminobenzyl alcohols are pivotal structural motifs in medicinal chemistry and serve as versatile building blocks for the synthesis of complex heterocyclic systems. The title compound, (2-Amino-5-bromo-3-chlorophenyl)methanol, incorporates a unique halogenation pattern on an amino benzyl alcohol scaffold, making it a precursor of significant interest for generating novel molecular entities. The synthetic route detailed herein is robust and proceeds in two distinct, high-yielding steps: electrophilic bromination followed by a selective reduction of the carboxylic acid.

Overall Synthetic Scheme

The synthesis is achieved via a two-step pathway starting from commercially available 2-amino-3-chlorobenzoic acid.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 2-Amino-5-bromo-3-chlorobenzoic Acid (Intermediate)

Principle and Mechanistic Insights

This initial step involves the electrophilic aromatic substitution of 2-amino-3-chlorobenzoic acid. The regioselectivity of the bromination is dictated by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. The chloro (-Cl) and carboxylic acid (-COOH) groups are deactivating. The directing influence of the strongly activating amino group predominates, guiding the incoming electrophile (Br⁺) to the position para to it (C5), which is sterically unhindered.

The reaction is typically performed using elemental bromine in a polar protic solvent like glacial acetic acid, which facilitates the polarization of the Br-Br bond, generating the electrophilic species required for the substitution.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| 2-Amino-3-chlorobenzoic acid | ≥98% | Sigma-Aldrich |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Bromine | ≥99.5% | MilliporeSigma |

| Sodium bisulfite | Reagent Grade | VWR |

| Deionized Water | High Purity | In-house |

| Equipment | Specification | |

| Round-bottom flask (250 mL) | 24/40 joint | |

| Addition funnel (100 mL) | Pressure-equalizing | |

| Magnetic stirrer and stir bar | ||

| Reflux condenser | ||

| Heating mantle | ||

| Büchner funnel and filter flask | ||

| Fume hood |

Detailed Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (58.3 mmol) of 2-amino-3-chlorobenzoic acid in 100 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved. Set up the flask in a fume hood.

-

Reagent Preparation: In a 100 mL addition funnel, prepare a solution of 3.1 mL (9.9 g, 61.2 mmol, 1.05 eq) of bromine in 20 mL of glacial acetic acid.

-

Bromination: Add the bromine solution dropwise to the stirred solution of the benzoic acid derivative over 30-45 minutes at room temperature. An initial color change and slight exotherm may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain it at this temperature for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid).

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

To quench any unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the orange color of the solution disappears.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

-

Drying: Dry the collected solid under vacuum at 50°C overnight to yield 2-amino-5-bromo-3-chlorobenzoic acid as a solid. The expected yield is typically in the range of 85-95%.

Part 2: Synthesis of (2-Amino-5-bromo-3-chlorophenyl)methanol (Final Product)

Principle and Mechanistic Insights

This step involves the reduction of the carboxylic acid functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the carboxylic acid. A subsequent series of steps, including the elimination of a metal-oxide species and further hydride additions, leads to the formation of the primary alcohol upon aqueous workup.

It is crucial to perform this reaction under anhydrous (water-free) conditions, as LiAlH₄ reacts violently with water and other protic solvents. The choice of a dry ether solvent like tetrahydrofuran (THF) is standard. This reduction is highly selective for the carboxylic acid and will not affect the aromatic ring or the halogen-carbon bonds under these conditions. A similar procedure has been successfully used for the reduction of 2-amino-5-bromobenzoic acid.[1]

Caption: Experimental workflow for the reduction step.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| 2-Amino-5-bromo-3-chlorobenzoic acid | From Part 1 | - |

| Lithium Aluminum Hydride (LiAlH₄) | 95%, powder or granular | Acros Organics |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | VWR |

| Sodium Hydroxide (NaOH) | Pellets, Reagent Grade | EMD Millipore |

| Equipment | Specification | |

| Three-neck round-bottom flask (500 mL) | 24/40 joints | |

| Septa and Nitrogen inlet/outlet | ||

| Magnetic stirrer and stir bar | ||

| Ice bath | ||

| Separatory funnel (1 L) | ||

| Rotary evaporator |

Detailed Experimental Protocol

-

Anhydrous Setup: Flame-dry a 500 mL three-neck round-bottom flask under vacuum and allow it to cool to room temperature under a nitrogen atmosphere. Equip the flask with a magnetic stir bar, a septum, and a nitrogen inlet.

-

Reagent Addition: To the flask, add 10.0 g (39.9 mmol) of 2-amino-5-bromo-3-chlorobenzoic acid followed by 200 mL of anhydrous THF. Stir the resulting suspension.

-

Cooling: Cool the flask in an ice-water bath to 0°C.

-

LiAlH₄ Addition: CAUTION: LiAlH₄ is highly reactive. Carefully and portion-wise, add 3.0 g (79.8 mmol, 2.0 eq) of LiAlH₄ to the stirred suspension over 45-60 minutes. Vigorous gas evolution (H₂) will occur. Ensure the addition is slow enough to control the reaction rate.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (16-20 hours) under a nitrogen atmosphere.

-

Quenching (Fieser workup): CAUTION: This procedure must be done slowly and behind a blast shield. Cool the reaction mixture back to 0°C in an ice bath. Very slowly and dropwise, add 3.0 mL of deionized water to quench the excess LiAlH₄. This will cause vigorous bubbling.

-

Next, add 3.0 mL of 15% (w/v) aqueous sodium hydroxide solution dropwise.

-

Finally, add 9.0 mL of deionized water and stir the resulting mixture vigorously for 1 hour. A granular white precipitate of aluminum salts should form, which is easily filterable.

-

Isolation: Filter the mixture through a pad of Celite in a Büchner funnel, and wash the filter cake with THF (2 x 50 mL) and then ethyl acetate (2 x 50 mL).

-

Extraction: Combine the filtrates and transfer them to a separatory funnel. If two phases are present, separate them. Extract the aqueous layer (if any) with ethyl acetate (2 x 100 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure (2-Amino-5-bromo-3-chlorophenyl)methanol. The expected yield is typically in the range of 75-90%.[1]

Data and Reagent Summary

| Step | Compound Name | Formula | MW ( g/mol ) | Moles (mmol) | Mass (g) / Vol (mL) | Equivalents |

| 1 | 2-Amino-3-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 58.3 | 10.0 g | 1.00 |

| 1 | Bromine | Br₂ | 159.81 | 61.2 | 3.1 mL | 1.05 |

| 1 | Intermediate (Theoretical) | C₇H₅BrClNO₂ | 250.48 | 58.3 | 14.6 g | |

| 2 | 2-Amino-5-bromo-3-chlorobenzoic acid | C₇H₅BrClNO₂ | 250.48 | 39.9 | 10.0 g | 1.00 |

| 2 | Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 79.8 | 3.0 g | 2.00 |

| 2 | Final Product (Theoretical) | C₇H₇BrClNO | 236.49 | 39.9 | 9.4 g |

Safety and Handling

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate) readily available.

-

Lithium Aluminum Hydride (LiAlH₄): A highly reactive, water-sensitive, and flammable solid. It can ignite upon grinding or in contact with moisture. Handle strictly under an inert atmosphere (nitrogen or argon). All glassware must be scrupulously dried. Use of a blast shield during addition and quenching is mandatory.

-

Solvents: THF and acetic acid are flammable and can cause irritation. Handle in a fume hood and away from ignition sources.

References

-

Organic Syntheses, Coll. Vol. 10, p.33 (2004); Vol. 79, p.159 (2002). [Link]

-

PubChem Compound Summary for CID 11779931, 2-Amino-3-bromo-5-chlorobenzoic acid. [Link]

-

McKennon, M. J., et al. J. Org. Chem. 1993, 58 (13), pp 3568–3571. A Convenient Reduction of Amino Acids and Their Derivatives. [Link]

- Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (General reference for reaction mechanisms).

- U.S. Patent 4,002,750, January 11, 1977.

Sources

Application Note: (2-Amino-5-bromo-3-chlorophenyl)methanol as a Versatile Pharmaceutical Building Block

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

(2-Amino-5-bromo-3-chlorophenyl)methanol (CAS: 953039-29-7) is a highly functionalized aromatic building block that serves a dual purpose in modern pharmaceutical development. In quality control (QC), it is a critical analytical reference standard for profiling impurities in the mucolytic agent Ambroxol[1]. In medicinal chemistry, its unique structural handles make it an ideal precursor for synthesizing quinazoline-based kinase inhibitors, particularly those targeting PDK1 and FGFR[2][3]. This application note details the structural rationale, analytical utility, and step-by-step synthetic protocols for leveraging this compound.

Structural Rationale and Reactivity Profile

The utility of (2-Amino-5-bromo-3-chlorophenyl)methanol stems from its precise molecular architecture. Understanding the causality behind its reactivity is essential for rational experimental design: